8-Iodoquinazolin-2-amine
CAS No.:
Cat. No.: VC15910345
Molecular Formula: C8H6IN3
Molecular Weight: 271.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6IN3 |
|---|---|
| Molecular Weight | 271.06 g/mol |
| IUPAC Name | 8-iodoquinazolin-2-amine |
| Standard InChI | InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |
| Standard InChI Key | OYMPAKCKNIHQEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=C(N=C2C(=C1)I)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
8-Iodoquinazolin-2-amine has the molecular formula and a molecular weight of 271.06 g/mol . The iodine substitution at the 8-position introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. While specific physicochemical data such as melting point, boiling point, and density remain unreported in the literature, its structural analogs provide insights into likely properties. For instance, 6-Iodoquinazolin-4-one derivatives exhibit melting points ranging from 180–220°C , suggesting that 8-Iodoquinazolin-2-amine may similarly possess a high melting point due to halogen-induced lattice stability.
Table 1: Key Chemical Data for 8-Iodoquinazolin-2-amine
| Property | Value |
|---|---|
| CAS Number | 1935350-59-6 |
| Molecular Formula | |
| Molecular Weight | 271.06 g/mol |
| IUPAC Name | 8-Iodoquinazolin-2-amine |
Crystallographic and Spectroscopic Characteristics
Although direct crystallographic data for 8-Iodoquinazolin-2-amine are unavailable, studies on related iodoquinazolines reveal key structural trends. For example, N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine exhibits a twisted bicyclic ring system with a dihedral angle of 4.5° between the fused rings . This distortion, attributed to steric effects from the iodine substituent, likely applies to 8-Iodoquinazolin-2-amine as well.
Spectroscopic characterization of analogous compounds, such as 6-Iodoquinazolin-4-one derivatives, demonstrates distinct NMR patterns. The 1H NMR spectrum of 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one shows aromatic protons in the range of 7.08–8.31 ppm and a singlet for the methylene group at 4.28 ppm . Mass spectral data for similar compounds, such as m/z 397 (M+) for IQZN-1 , further support the utility of mass spectrometry in confirming molecular ion peaks for iodinated quinazolines.
Synthesis and Analytical Characterization
Synthetic Routes
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic or basic conditions.
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 8-position. For example, 6-Iodoquinazolin-4-one derivatives were synthesized via iodination of precursor quinazolines .
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Amine Functionalization: Introduction of the 2-amine group via nucleophilic substitution or reductive amination.
A representative pathway for 6-Iodoquinazolin-4-one involved refluxing 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one with N-(4-bromophenyl)-2-chloroacetamide in acetone, followed by crystallization . Adapting this method for the 8-position would require regioselective iodination, potentially using directing groups or protective strategies.
Analytical Validation
Characterization of 8-Iodoquinazolin-2-amine would likely employ:
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1H/13C NMR: To confirm aromatic proton environments and iodine’s deshielding effects.
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Mass Spectrometry: For molecular ion confirmation (e.g., expected m/z 271 for [M]+).
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Elemental Analysis: To verify C, H, N, and I content.
For instance, a related compound, 2-Amino-3-(4-bromophenyl)-6-iodoquinazolin-4-one (CID 67982180), was characterized by NMR and mass spectrometry, showing a molecular ion peak at m/z 442 .
Applications in Medicinal Chemistry
Drug Development
Iodoquinazolines serve as precursors for radiopharmaceuticals due to iodine’s isotopic versatility (e.g., 123I/131I for imaging/therapy). The amine group at the 2-position offers a handle for conjugation with targeting moieties or prodrug formulations.
Structure-Activity Relationship (SAR) Insights
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Halogen Position: 6-Iodo derivatives exhibit stronger antibacterial activity than non-halogenated analogs , suggesting that the 8-iodo substitution may similarly enhance efficacy.
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Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring improve antifungal activity , a strategy applicable to 8-Iodoquinazolin-2-amine optimization.
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